molecular formula C11H15NO4 B1280013 2-Amino-3,4-diethoxybenzoic acid CAS No. 61948-72-9

2-Amino-3,4-diethoxybenzoic acid

Cat. No.: B1280013
CAS No.: 61948-72-9
M. Wt: 225.24 g/mol
InChI Key: RIYLVSKCHUEVJE-UHFFFAOYSA-N
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Description

2-Amino-3,4-diethoxybenzoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid, characterized by the presence of amino and ethoxy groups on the benzene ring

Scientific Research Applications

2-Amino-3,4-diethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety data for 2-Amino-3,4-diethoxybenzoic acid is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, and avoiding ingestion and inhalation .

Future Directions

Sigma-Aldrich provides 2-Amino-3,4-diethoxybenzoic acid to early discovery researchers, indicating its potential for future research applications . Additionally, benzoic acid derivatives have been studied for their potential applications in various fields, including as anti-inflammatory agents .

Relevant Papers There are several papers related to the study of benzoic acid derivatives and their potential applications . These papers could provide further insights into the properties and potential uses of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-diethoxybenzoic acid typically involves the ethylation of 2-Amino-3,4-dihydroxybenzoic acid. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours to ensure complete ethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-diethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-diethoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid (Veratric acid): Similar structure but with methoxy groups instead of ethoxy groups.

    2-Amino-3,4-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2-Amino-3,4-diethoxybenzoic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity differently compared to its methoxy analogs. The ethoxy groups can provide different steric and electronic effects, potentially leading to unique applications and properties.

Properties

IUPAC Name

2-amino-3,4-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-8-6-5-7(11(13)14)9(12)10(8)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYLVSKCHUEVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488307
Record name 2-Amino-3,4-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-72-9
Record name 2-Amino-3,4-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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